3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine
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Overview
Description
3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine is a heterocyclic compound that features a benzotriazine ring substituted with a 4-chlorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the benzotriazine ring. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic and optical properties, making it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound shares the 4-chlorophenyl group but differs in the core structure, which is a pyrazole ring.
4-Chlorophenyl azide: Another compound with a 4-chlorophenyl group, but with an azide functional group instead of a benzotriazine ring.
Properties
CAS No. |
81817-25-6 |
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Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-methoxy-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H10ClN3O/c1-19-11-6-7-12-13(8-11)17-18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI Key |
WIGZYPSISYSBRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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